molecular formula C17H16N4O3 B2708612 (5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone CAS No. 950231-65-9

(5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone

Cat. No.: B2708612
CAS No.: 950231-65-9
M. Wt: 324.34
InChI Key: BJNPRHBGQUMIHE-UHFFFAOYSA-N
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Description

(5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a furan ring, a phenyl group, a triazole ring, and a morpholino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction with a suitable furan derivative.

    Attachment of the Morpholino Group: This step often involves nucleophilic substitution reactions where the morpholino group is introduced to the triazole core.

    Final Assembly: The final compound is assembled through a series of condensation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques such as chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Electrophilic reagents like bromine (Br2) or nitrating agents (HNO3/H2SO4).

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of dihydrotriazoles.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in binding to specific biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. It may act as an inhibitor for certain enzymes or receptors, offering potential treatments for various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds with active sites, while the furan and phenyl groups provide hydrophobic interactions. The morpholino group can enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • (5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazol-4-yl)(piperidino)methanone
  • (5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazol-4-yl)(pyrrolidino)methanone

Uniqueness

Compared to similar compounds, (5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone is unique due to the presence of the morpholino group, which can enhance its solubility and bioavailability. This makes it a more attractive candidate for biological and medicinal applications.

Properties

IUPAC Name

[5-(furan-2-yl)-1-phenyltriazol-4-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c22-17(20-8-11-23-12-9-20)15-16(14-7-4-10-24-14)21(19-18-15)13-5-2-1-3-6-13/h1-7,10H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNPRHBGQUMIHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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